![molecular formula C5H13BClNO4S B560184 BEC HCl CAS No. 222638-67-7](/img/structure/B560184.png)
BEC HCl
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Overview
Description
BEC HCl, also known as S-(2-Boronoethyl)-L-cysteine Hydrochloride, is a slow-binding and competitive arginase inhibitor . It is known to inhibit Arginase II and rat Arginase I .
Molecular Structure Analysis
The molecular formula of BEC HCl is C5H13BClNO4S . The exact molecular structure can be found in various chemical databases .Scientific Research Applications
Nitric Oxide Synthase Regulation
Interestingly, while BEC HCl inhibits arginase, it does not inhibit nitric oxide synthase . Nitric oxide synthase is an enzyme responsible for the production of nitric oxide, a key cellular signaling molecule. This selective inhibition makes BEC HCl a valuable tool in studying the balance between arginase and nitric oxide synthase in various biological systems .
Enhancement of NO-dependent Smooth Muscle Relaxation
BEC HCl has been found to cause significant enhancement of NO-dependent smooth muscle relaxation in human penile corpus cavernosum tissue . This suggests potential applications in the treatment of conditions like erectile dysfunction .
Study of Transition State Inhibition
As a transition state inhibitor, BEC HCl provides a valuable tool for studying the mechanisms of enzymatic reactions . By binding to the active site of an enzyme during the transition state of a reaction, it allows researchers to study the intermediate stages of enzymatic processes .
Research in Quantum Mechanics
BEC HCl has also found applications in the field of quantum mechanics . The term BEC in this context refers to Bose-Einstein Condensate, a state of matter that occurs at very low temperatures . While this is a different context from the biochemical applications of BEC HCl, it’s an interesting coincidence of nomenclature .
Potential Therapeutic Applications
Given its role in regulating key enzymes, BEC HCl has potential therapeutic applications. While more research is needed, it could potentially be used in the treatment of diseases where the balance of arginase and nitric oxide synthase is disrupted .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-amino-3-(2-boronoethylsulfanyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BNO4S.ClH/c7-4(5(8)9)3-12-2-1-6(10)11;/h4,10-11H,1-3,7H2,(H,8,9);1H/t4-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPYJLCQYMAXGG-WCCKRBBISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCSCC(C(=O)O)N)(O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CCSC[C@@H](C(=O)O)N)(O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BEC HCl | |
CAS RN |
222638-67-7 |
Source
|
Record name | L-Cysteine, S-(2-boronoethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=222638-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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